4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one - 2097891-18-2

4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Catalog Number: EVT-2800456
CAS Number: 2097891-18-2
Molecular Formula: C18H16N6O2
Molecular Weight: 348.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP) []

  • Compound Description: BTANP is a novel compound investigated for its antimicrobial activity and potential as an inhibitor of topoisomerase II gyrase and human lanosterol 14 alpha-demethylase enzymes. It exhibited antimicrobial activity against various bacterial and fungal strains. []

2. 1-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole []

  • Compound Description: This compound belongs to a series of imidazole-1,2,3-triazole hybrids designed and synthesized using a copper(I) catalyzed click reaction. These hybrids, including this specific compound, demonstrated promising antimicrobial activity, with some exhibiting greater potency than the reference drug ciprofloxacin. []

3. 4-{1-[2-Hydroxymethyl-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydrofuran-3-yl]-1H[1,2,3]triazol-4-ylmethoxy}-3-methoxybenzaldehyde []

  • Compound Description: This vanillin triazole derivative exhibited notable antiquorum-sensing activity against Chromobacterium violaceum. []

4. [4-(4-Formyl-2-methoxyphenoxymethyl)-[1,2,3]triazol-1-yl]-acetic acid methyl ester []

  • Compound Description: This vanillin triazole derivative displayed significant antiquorum-sensing activity against Chromobacterium violaceum. []

5. 4-[1-(4-Acetylphenyl)-1H-[1,2,3]triazol-4-ylmethoxy]-3-methoxybenzaldehyde []

  • Compound Description: This vanillin triazole derivative exhibited enhanced antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, antifungal activity against Candida albicans, and selective cytotoxicity against MCF-7 and HepG2 cancer cells. []

6. 4-[4-(1-Benzyl-1H-[1,2,3]triazol-4-ylmethoxy)-3-methoxyphenyl]-but-3-en-2-one []

  • Compound Description: This vanillin-derived 1,2,3-triazole derivative showed potent antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, antifungal activity against Candida albicans, and selective cytotoxicity towards MCF-7 and HepG2 cancer cells. []

7. 4-[4-(1-Benzyl-1H-[1,2,3]triazol-4-ylmethoxy)-3-methoxyphenyl]-4-hydroxybutan-2-one []

  • Compound Description: This is another vanillin-derived 1,2,3-triazole derivative. It demonstrated promising antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, antifungal activity against Candida albicans, and selective cytotoxicity against MCF-7 and HepG2 cancer cells. []

8. (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives []

  • Compound Description: This series of compounds, featuring an oxazolidinone scaffold with a thieno-pyridine ring system, was synthesized and evaluated for their antibacterial activity. Several derivatives, including the acetyl, methanesulfonamide, and p-toluenesulfonamide derivatives, showed promising activity against Gram-positive bacteria. []

9. 6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methylpiperazin-1-yl)pyridin-2-ylamino]-6-oxo-1,6-dihydropyridin-3-yl}phenyl)-2H-isoquinolin-1-one (RN486) [, ]

  • Compound Description: RN486 is a potent and selective Bruton's tyrosine kinase (Btk) inhibitor that demonstrated efficacy in preventing immune hypersensitivity responses and arthritis in rodent models. It effectively blocked various immune responses, including mast cell degranulation, monocyte TNF-α production, and B cell activation. [, ]

10. Pyrimidine C-nucleoside analogues []

  • Compound Description: These compounds are analogues of naturally occurring nucleosides, with the sugar moiety replaced by a pyrimidine ring directly linked to a carbon atom. The specific analogues synthesized in the study were derived from 1-(methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-altropyranosid-2-yl)-4-phenyl-but-3-yn-2-one. []

11. 2-(Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-altropyranosid-2-yl)-1-[5(4)-phenyl-1H(2H)-1,2,3-triazol-4(5)-yl]ethanone []

  • Compound Description: This compound represents another example of a molecule containing the 1,2,3-triazole ring system, synthesized from 1-(methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-altropyranosid-2-yl)-4-phenyl-but-3-yn-2-one. []

12. N-((Diphenylphosphaneyl)methyl)-N-methyl-6-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine (PNN) and its MnI complexes []

  • Compound Description: PNN is a triazolyl-pyridine-based phosphine ligand used to generate both cationic and neutral manganese(I) complexes. These complexes proved to be efficient catalysts for synthesizing quinoline derivatives via acceptorless dehydrogenative coupling reactions. []

13. 6-Sydnonyl-3,4-dihydro-3-oxo-1,2,4,5-tetrazin-1(2H)-yl radical derivatives (sydnonyl verdazyls) []

  • Compound Description: These stable radical compounds were synthesized from sydnone derivatives and characterized. The study explored their unique properties and potential applications. []

14. 4-Arylamino-1,2,3-triazoles []

  • Compound Description: This class of compounds, characterized by an aryl amino group attached to the 1,2,3-triazole ring, was synthesized from sydnone derivatives. []

15. 4-(4-Piperidin-4-yl-piperazin-1-yl)azepan derivatives []

  • Compound Description: This series of compounds, featuring a central azepan ring with piperidine and piperazine substituents, was investigated for its neurokinin antagonist activity. []

16. 3-Substituted Pyrido[1,2-a]pyrimidinethylidenehydrazinylthiazole Derivatives []

  • Compound Description: This class of heterocyclic compounds was efficiently synthesized from pyridine-2-amines. They are structurally similar to thiazolidinones, known for their antiviral, antitumoral, antibacterial, and antifungal properties. []

17. 1,2-Bis-sulfonamide Derivatives []

  • Compound Description: This study focuses on a series of 1,2-bis-sulfonamide derivatives designed as potential modulators of chemokine receptors. The compounds feature a diverse range of substituents, showcasing the exploration of structure-activity relationships for this class of molecules. []

18. Ru(II), Os(II), and Ir(III) complexes with chelating pyridyl-mesoionic carbene ligands []

  • Compound Description: This study investigates a series of ruthenium(II), osmium(II), and iridium(III) complexes incorporating chelating ligands with a pyridine and a mesoionic carbene donor. These complexes demonstrated notable activity as catalysts in transfer hydrogenation reactions of carbonyl groups. []

19. Pyrazole and triazole compounds []

  • Compound Description: This study explores a series of pyrazole and triazole derivatives designed as inhibitors of kinesin spindle protein (KSP). The compounds incorporate various substituents and linkers, aiming to optimize their inhibitory activity and pharmacological profiles. []

20. [18F]FE@SUPPY (5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate), [11C]Me@APPI (1-(3-([11C]methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one), [18F]FE@SNAP (2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), and [carbonyl-11C]WAY100635 (N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide) []

  • Compound Description: This study investigates the metabolic properties of several positron emission tomography (PET) tracers, including [18F]FE@SUPPY, [11C]Me@APPI, [18F]FE@SNAP, and [carbonyl-11C]WAY100635. The research examines their in vitro and in vivo metabolism to understand their stability and behavior in biological systems. []

21. N-1R-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethylphenyl)acetamide (VUF10472/NBI-74330) []

  • Compound Description: VUF10472/NBI-74330 is a potent and selective antagonist of the chemokine receptor CXCR3. It blocks the actions of the pro-inflammatory chemokines CXCL9, CXCL10, and CXCL11, which are involved in various inflammatory diseases. []

22. N-1R-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (VUF10085/AMG-487) []

  • Compound Description: VUF10085/AMG-487 is another selective antagonist of the chemokine receptor CXCR3, blocking the actions of CXCL9, CXCL10, and CXCL11. It exhibits similar pharmacological properties to VUF10472/NBI-74330. []

23. Decanoic acid {1-[3-(4-cyanophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-(2-dimethylaminoethyl)amide (VUF5834) []

  • Compound Description: VUF5834 is a non-peptidergic antagonist of the chemokine receptor CXCR3, blocking the activity of the pro-inflammatory chemokines CXCL9, CXCL10, and CXCL11. []

24. 1,3-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide (VUF10132) []

  • Compound Description: VUF10132 is an imidazolium compound and antagonist of the chemokine receptor CXCR3. It inhibits the binding and signaling of CXCL9, CXCL10, and CXCL11, chemokines involved in inflammatory processes. []

25. N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779) []

  • Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a non-competitive antagonist of the chemokine receptor CXCR3. []

26. 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester and its Derivatives []

  • Compound Description: This compound and its derivatives, including the corresponding acid, hydrazide, triazole, and thiadiazole, were synthesized and characterized. The study explored their chemical reactivity and potential applications. []

27. Pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives []

  • Compound Description: These compounds, featuring a fused pyrazole-pyrazole ring system, were synthesized from 5-chloro-1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde. The study explored their synthesis and potential applications. []

28. 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (compound 1) []

  • Compound Description: This compound acts as an apoptosis-inducing agent by inhibiting anti-apoptotic proteins of the Bcl-2 family. Its various crystalline forms, including anhydrate, hydrate, solvate, hydrochloride salt, and sulfate salt, were investigated for their pharmaceutical properties. []

29. Afucosylated anti-CD20 antibody []

  • Compound Description: This is a modified therapeutic antibody targeting the CD20 antigen found on B cells. The afucosylated form exhibits enhanced antibody-dependent cellular cytotoxicity (ADCC) compared to the standard antibody, making it a more potent therapeutic agent for treating B-cell malignancies. []

30. MDM2 inhibitors []

  • Compound Description: MDM2 inhibitors are a class of anticancer agents that target the interaction between MDM2 and p53, two proteins involved in regulating cell cycle and apoptosis. Inhibiting MDM2 can reactivate p53 and promote tumor cell death. []

31. [6-(cis-2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]amide 2-methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid []

  • Compound Description: This compound is a Smoothened inhibitor, targeting the Hedgehog signaling pathway involved in cell growth and differentiation. It's often investigated for its potential in treating cancers associated with aberrant Hedgehog pathway activation. []

32. N-[4-Chloro-3-(5-dimethylamino-1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide []

  • Compound Description: This compound is another Smoothened antagonist, targeting the Hedgehog signaling pathway for potential anticancer activity. []

33. 2-[(R)4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl-5'-yl]propan-2-ol []

  • Compound Description: This compound is a Smoothened inhibitor, targeting the Hedgehog signaling pathway. It's investigated for its potential in treating cancers associated with abnormal Hedgehog pathway activity. []

34. PI3K kinase inhibitors []

  • Compound Description: PI3K kinase inhibitors are a class of drugs that target phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes, including cell growth, proliferation, and survival. These inhibitors are often investigated for their potential in treating cancer and other diseases. []

35. Dihydroindenamide Compounds []

  • Compound Description: This study describes novel dihydroindenamide compounds designed as inhibitors of protein kinases, specifically Abl, c-Kit, and PDGFR. These inhibitors are particularly relevant for treating diseases associated with dysregulated kinase activity, including leukemia and other cancers. []

36. Tert-Butyl 4-{5-[({(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}amino)carbonyl)-2,3-dihydro-1H-inden-1-yl}piperazine-1-carboxylate []

  • Compound Description: This compound is a specific dihydroindenamide derivative designed as a protein kinase inhibitor, targeting Abl, c-Kit, and PDGFR. []

37. N-(4-Methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-1-piperazin-1-yl-2,3-dihydro-1H-indene-5-carboxamide []

  • Compound Description: This is another dihydroindenamide derivative designed for its inhibitory activity against protein kinases Abl, c-Kit, and PDGFR. []

38. 1-[4-Acetylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-indene-5-carboxamide []

  • Compound Description: This dihydroindenamide derivative is designed as an inhibitor of protein kinases, particularly Abl, c-Kit, and PDGFR, which play roles in cell growth and signaling. []

39. (1R)-1-(4-Methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-indene-5-carboxamide []

  • Compound Description: This dihydroindenamide derivative exhibits inhibitory activity against protein kinases, specifically Abl, c-Kit, and PDGFR. []

40. (1S)-N-[3-(4,5′-Bipyrimidin-2-ylamino)-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide []

  • Compound Description: This dihydroindenamide derivative is designed to inhibit protein kinases Abl, c-Kit, and PDGFR. []

41. (1R)-N-[3-(4,5′-Bipyrimidin-2-ylamino)-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide []

  • Compound Description: This compound is another dihydroindenamide derivative designed to inhibit the activity of protein kinases, specifically Abl, c-Kit, and PDGFR, which are involved in regulating cell growth and signaling. []

42. (1S)-1-(4-Methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-4-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-indene-5-carboxamide []

  • Compound Description: This specific dihydroindenamide derivative targets protein kinases, specifically Abl, c-Kit, and PDGFR, for potential therapeutic applications in diseases associated with dysregulated kinase activity. []

43. (1S)-1-(4-Methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-indene-5-carboxamide sulfate []

  • Compound Description: This compound is a dihydroindenamide derivative designed as a protein kinase inhibitor, targeting Abl, c-Kit, and PDGFR. []

Properties

CAS Number

2097891-18-2

Product Name

4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

IUPAC Name

4-(2-phenyltriazole-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one

Molecular Formula

C18H16N6O2

Molecular Weight

348.366

InChI

InChI=1S/C18H16N6O2/c25-17-13-22(9-10-23(17)15-7-4-8-19-11-15)18(26)16-12-20-24(21-16)14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2

InChI Key

YMAYZRXVNDJNGJ-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.